Cas no 1804739-06-7 (2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine)

2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H3F5N2O3/c8-1-3-5(14(15)16)4(2-13-6(3)9)17-7(10,11)12/h2H,1H2
- InChIKey: HBJNKUNEOZYPKX-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=NC=C(C=1[N+](=O)[O-])OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 282
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099715-1g |
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine |
1804739-06-7 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridineに関する追加情報
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine, also known by its CAS number 1804739-06-7, is a highly functionalized pyridine derivative with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique substitution pattern, featuring a fluorine atom at position 2, a fluoromethyl group at position 3, a nitro group at position 4, and a trifluoromethoxy group at position 5. These substituents impart the molecule with distinct electronic and steric properties, making it an intriguing subject for both academic and industrial research.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced methodologies such as nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic systems and transition metal-mediated processes have significantly streamlined the synthesis of such complex heterocycles. For instance, the use of palladium catalysts in cross-coupling reactions has enabled researchers to achieve higher yields and better selectivity in constructing the pyridine ring with the desired substituents.
One of the most notable features of 2-fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine is its electronic configuration, which renders it highly reactive under certain conditions. The nitro group at position 4 is particularly electron-withdrawing, which can influence the reactivity of neighboring substituents. This makes the compound a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
In terms of applications, this compound has shown promise in several fields. In the pharmaceutical industry, its ability to act as a bioisostere or a scaffold for drug design has been explored extensively. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for anti-inflammatory or anticancer drug development.
Moreover, the trifluoromethoxy group at position 5 contributes to the molecule's lipophilicity and stability, enhancing its pharmacokinetic properties. This makes it an attractive candidate for drug delivery systems that require prolonged release or targeted delivery mechanisms.
The fluorine atoms present in this compound also play a crucial role in modulating its physical properties. Fluorinated compounds are known for their enhanced thermal stability and resistance to degradation, which are desirable traits in many industrial applications. Recent research has also focused on leveraging these properties to develop advanced materials for electronics and optoelectronics.
In addition to its chemical applications, 2-fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine has been studied for its environmental impact. Its biodegradation pathways and toxicity profiles have been investigated to ensure sustainable practices in its production and use. Findings from these studies have informed the development of greener synthetic routes and waste management strategies.
The compound's versatility is further underscored by its role as an intermediate in the synthesis of other complex molecules. For example, it can be used as a building block for constructing polycyclic aromatic systems or for introducing functional groups that enhance bioavailability or efficacy in therapeutic agents.
In conclusion, 2-fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine represents a prime example of how strategic substitution patterns can yield compounds with multifaceted applications. Its unique combination of electronic effects, steric hindrance, and functional groups positions it as a key player in contemporary chemical research and development.
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